4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Overview
Description
4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic compound that features a combination of sulfonyl, piperazine, imidazole, and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-methoxy-5-methylbenzenesulfonyl chloride, which is then reacted with piperazine to form the sulfonyl-piperazine intermediate. This intermediate is further reacted with 2-methyl-1H-imidazole and a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The piperazine and imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde, while reduction of the sulfonyl group may produce a thiol derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
- 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy and methyl groups on the phenyl ring, along with the sulfonyl, piperazine, imidazole, and pyrimidine moieties, provides a unique scaffold for interaction with various molecular targets.
Properties
IUPAC Name |
4-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-15-4-5-17(29-3)18(12-15)30(27,28)25-10-8-24(9-11-25)19-13-20(23-14-22-19)26-7-6-21-16(26)2/h4-7,12-14H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRPEXBNSGFHQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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